Astraganoside
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Overview
Description
Astraganoside is a naturally occurring compound extracted from the roots of the Chinese medicinal herb Astragalus membranaceus. It is a tetracyclic triterpenoid saponin known for its various pharmacological properties, including anti-inflammatory, antioxidative, neuroprotective, antifibrotic, and antitumor effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Astraganoside can be synthesized through the hydrolysis of astragaloside IV using methods such as acid hydrolysis, enzymatic hydrolysis, and Smith degradation . The compound is typically extracted from the roots of Astragalus membranaceus using solvents like methanol, ethanol, and dimethyl sulfoxide .
Industrial Production Methods: In industrial settings, the preparation of this compound involves the use of high-performance liquid chromatography (HPLC) for the extraction and purification of the compound from Astragalus roots . The content of this compound IV and other related compounds is analyzed using reversed-phase HPLC with evaporative light scattering detection .
Chemical Reactions Analysis
Types of Reactions: Astraganoside undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, and dehydrogenation . These reactions are essential for understanding the metabolism and biotransformation of the compound in vivo.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic conditions are used to break down astragaloside IV into this compound.
Glucuronidation and Sulfation: These reactions typically occur in the liver, where enzymes like UDP-glucuronosyltransferase and sulfotransferase catalyze the addition of glucuronic acid and sulfate groups, respectively.
Dehydrogenation: This reaction involves the removal of hydrogen atoms, often facilitated by oxidizing agents.
Major Products Formed: The primary products formed from these reactions include various metabolites of this compound, which are detected in plasma, bile, urine, and feces .
Scientific Research Applications
Astraganoside has a wide range of scientific research applications across various fields:
Chemistry: It is used as a marker compound for the quality control of Astragalus-based products.
Medicine: this compound exhibits protective effects against cardiovascular diseases, neurodegenerative disorders, and cancer
Industry: It is utilized in the formulation of herbal supplements and traditional Chinese medicines.
Mechanism of Action
Astraganoside exerts its effects through multiple molecular targets and pathways:
Anti-inflammatory: It regulates the balance of Th17/Treg cells and modulates the levels of cytokines such as interleukin-10, interleukin-6, and tumor necrosis factor-alpha.
Antioxidative: The compound scavenges reactive oxygen species and regulates mitochondrial gene mutations.
Neuroprotective: It protects against neuronal damage by inhibiting inflammatory pathways and enhancing cellular antioxidant defenses.
Cardioprotective: this compound improves endothelial function, reduces oxidative stress, and inhibits cardiac inflammation.
Comparison with Similar Compounds
Astraganoside is often compared with other triterpenoid saponins, such as:
- Astragaloside I
- Astragaloside II
- Cycloastragenol
Uniqueness: this compound is unique due to its potent pharmacological activities and its ability to modulate multiple biological pathways. Unlike other similar compounds, it has shown significant efficacy in protecting against a wide range of diseases, including cardiovascular and neurodegenerative disorders .
By understanding the comprehensive profile of this compound, researchers and practitioners can better utilize its potential in various scientific and medical applications.
Properties
Molecular Formula |
C23H28O11 |
---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(3R,4R)-4-hydroxy-3-(2-hydroxy-3,4-dimethoxyphenyl)-3,4-dihydro-2H-chromen-7-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O11/c1-30-14-6-5-11(18(26)22(14)31-2)13-9-32-15-7-10(3-4-12(15)17(13)25)33-23-21(29)20(28)19(27)16(8-24)34-23/h3-7,13,16-17,19-21,23-29H,8-9H2,1-2H3/t13-,16+,17-,19+,20-,21+,23+/m0/s1 |
InChI Key |
JTRBZHFVAAWBNR-IOXUZUKPSA-N |
Isomeric SMILES |
COC1=C(C(=C(C=C1)[C@@H]2COC3=C([C@@H]2O)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC |
Canonical SMILES |
COC1=C(C(=C(C=C1)C2COC3=C(C2O)C=CC(=C3)OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Origin of Product |
United States |
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